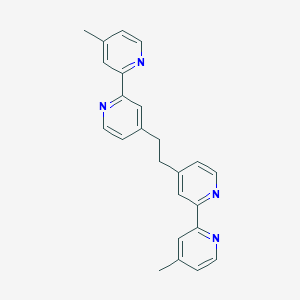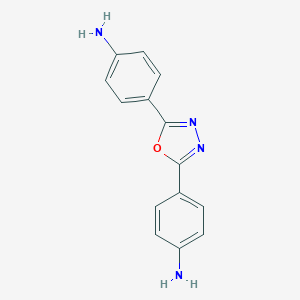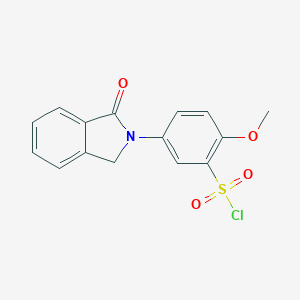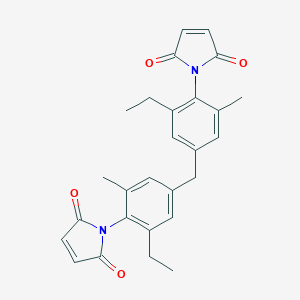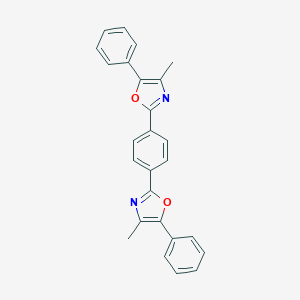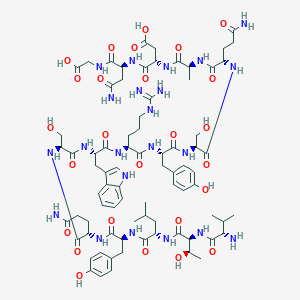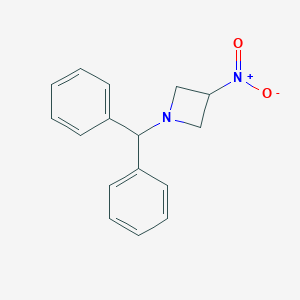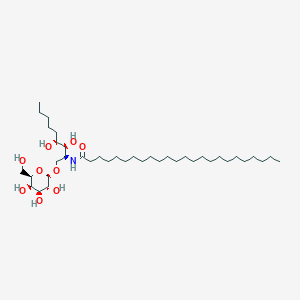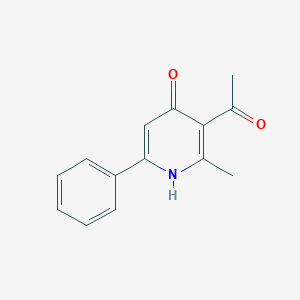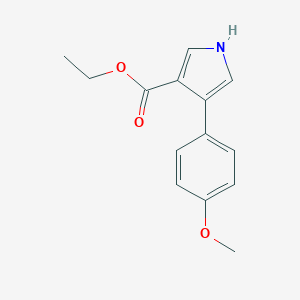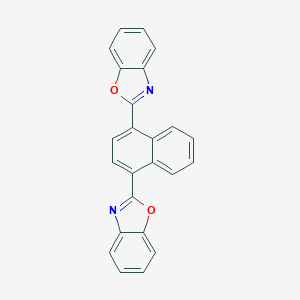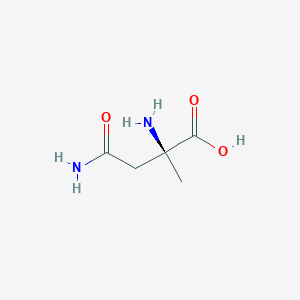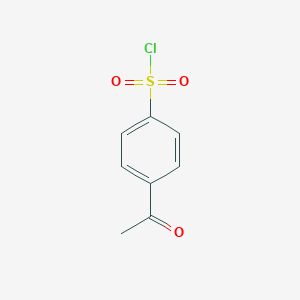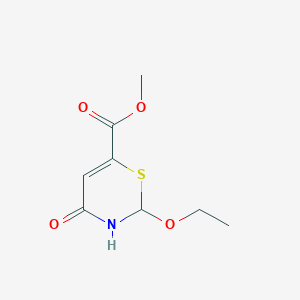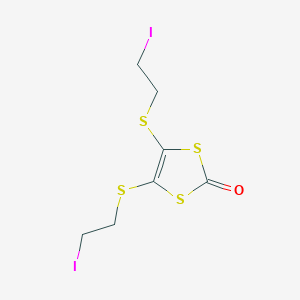
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one (BIEDO) is a sulfur-containing organic compound that has been widely used in scientific research. It is a symmetrical dithiol that contains two iodoethylsulfanyl groups, which make it an excellent precursor for the synthesis of various organic compounds. BIEDO has been extensively studied for its unique properties and potential applications in different fields of science.
Mécanisme D'action
The mechanism of action of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is not well understood. However, studies have suggested that it may act as a thiol-reactive compound, forming covalent bonds with cysteine residues in proteins. This may lead to the inhibition of protein function and the induction of cell death.
Effets Biochimiques Et Physiologiques
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is its high reactivity towards thiol groups, which makes it a useful tool for studying protein function and interactions. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has some limitations, including its potential toxicity and instability in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one. One area of interest is the development of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one-based compounds with improved anti-cancer activity and selectivity. Another area of interest is the use of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one as a tool for studying protein-protein interactions and for the development of protein-based therapeutics. Additionally, the use of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one in the construction of metal-organic frameworks and other materials is an area of active research.
Méthodes De Synthèse
The synthesis of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one can be achieved through different methods, including the reaction of 2,3-dichloro-1,4-dithiin with sodium iodide and thioethanol, or the reaction of 1,2-dithiol-3-thione with iodoethanol. The former method is more commonly used due to its higher yield and simplicity.
Applications De Recherche Scientifique
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been used in various scientific research fields, including organic chemistry, materials science, and biomedicine. It has been used as a precursor for the synthesis of various organic compounds, such as thioethers, thioamides, and thioesters. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has also been used as a ligand in coordination chemistry and as a building block in the construction of metal-organic frameworks. In biomedicine, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been studied for its potential as an anti-cancer agent and as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
4,5-bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8I2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPQDOADJJFDOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)SC1=C(SC(=O)S1)SCCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8I2OS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398936 |
Source


|
| Record name | 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one | |
CAS RN |
128258-76-4 |
Source


|
| Record name | 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

